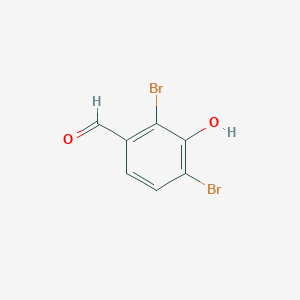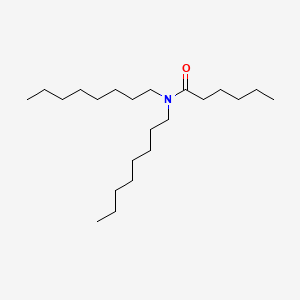
3,5-Dichloro-4-ethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethylbenzoic acid is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethyl group at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-ethylbenzoic acid typically involves the chlorination of 4-ethylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) to convert 4-ethylbenzoic acid to its corresponding acid chloride, followed by chlorination using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 3,5-dichloro-4-ethylbenzamide or 3,5-dichloro-4-ethylthiobenzoic acid.
Oxidation: Conversion to 3,5-dichloro-4-carboxybenzoic acid.
Reduction: Formation of 3,5-dichloro-4-ethylbenzyl alcohol.
Scientific Research Applications
3,5-Dichloro-4-ethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its reactive chlorine atoms and carboxylic acid group. These interactions can lead to the inhibition of enzyme activity or disruption of cellular membranes, contributing to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the ethyl group, making it less hydrophobic.
4-Ethylbenzoic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.
3,5-Dichloro-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 3,5-Dichloro-4-ethylbenzoic acid is unique due to the combination of chlorine atoms and an ethyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
3,5-dichloro-4-ethylbenzoic acid |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
ZZANSOXDSOHNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
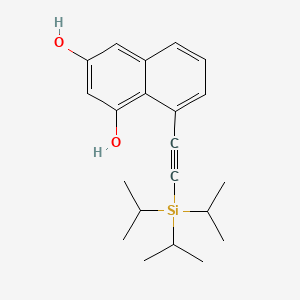

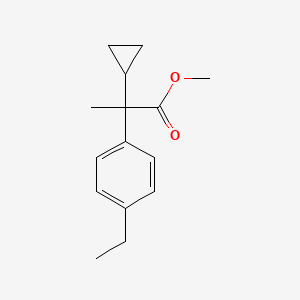
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

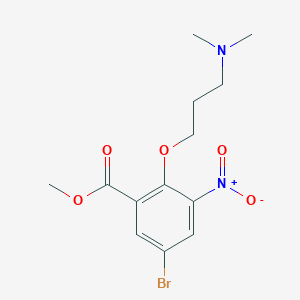
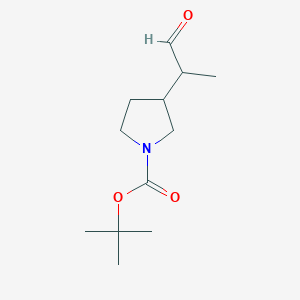

![(2-Methoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13935175.png)


